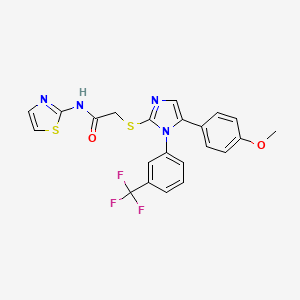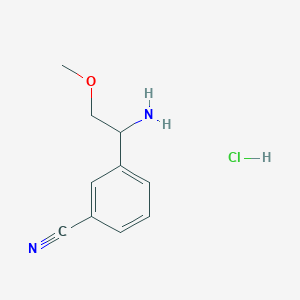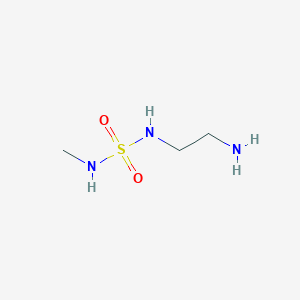
2-((5-(4-methoxyphenyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "2-((5-(4-methoxyphenyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide" is a novel molecule that appears to be related to a class of compounds with potential biological activities. Although the specific compound is not directly mentioned in the provided papers, the structural motifs such as the methoxyphenyl group, thiazole ring, and acetamide moiety are common features in the described compounds, which have been synthesized and evaluated for various biological activities, including anticancer, anti-inflammatory, and antioxidant properties .
Synthesis Analysis
The synthesis of related compounds typically involves linear synthesis methods, where different substituents are added to a core structure to create a variety of derivatives. For instance, paper describes the synthesis of 2-chloro N-aryl substituted acetamide derivatives with a 1,3,4-oxadiazole moiety, which were characterized by LCMS, IR, 1H and 13C spectroscopies, and elemental analysis. This suggests that a similar approach could be used for the synthesis of the compound , with characterization techniques providing confirmation of the structure.
Molecular Structure Analysis
The molecular structure of related acetamide derivatives has been analyzed using crystallography, as seen in paper , where the orientation of phenyl and thiazole rings and the formation of hydrogen bonds in the crystal lattice were described. These structural analyses are crucial for understanding the conformation and potential interaction sites of the compound, which can influence its biological activity.
Chemical Reactions Analysis
While the specific chemical reactions of the compound are not detailed in the provided papers, the general reactivity of acetamide derivatives can involve interactions with biological targets through hydrogen bonding and other non-covalent interactions. The presence of functional groups such as the methoxyphenyl and thiazole rings can also influence the compound's reactivity and its ability to participate in further chemical transformations .
Physical and Chemical Properties Analysis
The physical and chemical properties of acetamide derivatives, such as solubility, melting point, and stability, are important for their practical application in biological systems. The papers provided do not directly address these properties for the compound , but they do suggest that the synthesized compounds have suitable properties for in vitro biological testing, as they have been evaluated for anticancer, anti-inflammatory, and antioxidant activities . These activities are often related to the compound's ability to interact with biological molecules, which is influenced by its physical and chemical properties.
Wissenschaftliche Forschungsanwendungen
Central Nervous System Penetrability
- This compound is part of a novel series of selective serotonin-3 receptor antagonists, demonstrating the ability to effectively penetrate the blood-brain barrier upon peripheral administration. This characteristic makes it a useful pharmacological tool for both in vitro and in vivo studies related to the central nervous system (Rosen et al., 1990).
Anticancer and Antiviral Activities
- Certain derivatives of this compound have been synthesized and tested for in vitro anticancer activity. Some derivatives demonstrated selective inhibition of leukemia cell lines. Additionally, specific derivatives showed high antiviral activity against certain virus strains, indicating potential use in treating viral infections (Havrylyuk et al., 2013).
Cytotoxic Activity Against Cancer Cell Lines
- Novel compounds with this chemical scaffold have been designed and tested for cytotoxicity against human cancer cell lines. Some derivatives showed potential as inhibitors against specific cancer cell lines, suggesting their relevance in cancer research (Ding et al., 2012).
Corrosion Inhibition
- Derivatives of this compound have been synthesized and evaluated as corrosion inhibitors. They showed a high degree of corrosion inhibition efficiency, indicating their potential application in material science and engineering (Prashanth et al., 2021).
COX Inhibitory Activity
- Certain derivatives have been found to possess strong inhibitory activity on the COX-2 enzyme, which is significant in the context of inflammation and pain management. Molecular docking studies have supported the selectivity of these derivatives for COX-2 (Ertas et al., 2022).
Adenosine A3 Receptor Antagonism
- Some derivatives have been synthesized as selective antagonists for human adenosine A3 receptors, with significant binding affinity and antagonistic properties in functional assays. This is relevant in the study of signal transduction pathways related to adenosine A3 receptors (Jung et al., 2004).
Eigenschaften
IUPAC Name |
2-[5-(4-methoxyphenyl)-1-[3-(trifluoromethyl)phenyl]imidazol-2-yl]sulfanyl-N-(1,3-thiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17F3N4O2S2/c1-31-17-7-5-14(6-8-17)18-12-27-21(33-13-19(30)28-20-26-9-10-32-20)29(18)16-4-2-3-15(11-16)22(23,24)25/h2-12H,13H2,1H3,(H,26,28,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTKCOVLHAODBBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CN=C(N2C3=CC=CC(=C3)C(F)(F)F)SCC(=O)NC4=NC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17F3N4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-1'-(3-(thiophen-2-yl)acryloyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one](/img/structure/B3012966.png)


![N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide](/img/structure/B3012969.png)
![2,6-dimethoxy-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)benzamide](/img/structure/B3012970.png)
![2-chloro-N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)benzamide](/img/structure/B3012974.png)

![Tert-butyl 2-amino-4,6-dihydro-5h-pyrrolo[3,4-d]thiazole-5-carboxylate](/img/structure/B3012976.png)


![[2-(Benzylamino)-2-oxoethyl] 3,4,5,6-tetrachloropyridine-2-carboxylate](/img/structure/B3012985.png)

![N-(4-(2-(((1H-benzo[d]imidazol-2-yl)methyl)amino)-2-oxoethyl)thiazol-2-yl)cyclopentanecarboxamide](/img/structure/B3012988.png)
